REACTION_CXSMILES
|
[NH2:1][C:2]1[C:3]2[S:10][C:9](=S)[NH:8][C:4]=2[N:5]=[CH:6][N:7]=1.[OH-:12].[Na+].OO.[OH-]>O>[NH2:1][C:2]1[C:3]2[S:10][C:9](=[O:12])[NH:8][C:4]=2[N:5]=[CH:6][N:7]=1 |f:1.2|
|
Name
|
peroxide
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
( ε )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
( ε )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction was stirred for 1 h at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 1 h at 70° C
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
|
FILTRATION
|
Details
|
The resulting precipitate was filtered off while still hot,
|
Type
|
WASH
|
Details
|
washed with cold water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
to yield 0.52 g (74%)
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
NC=1C2=C(N=CN1)NC(S2)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |